An In-depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole
An In-depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-7-nitro-1H-indole (CAS No. 41018-86-4), a key heterocyclic intermediate. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutical agents[1][2][3]. The introduction of specific substituents, such as the nitro group at the 7-position, provides a critical handle for further chemical modification, making this compound a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of 2,3-Dimethyl-7-nitro-1H-indole, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
2,3-Dimethyl-7-nitro-1H-indole is a substituted indole characterized by methyl groups at positions 2 and 3, and a nitro group at position 7 of the indole ring. This substitution pattern significantly influences its electronic properties and reactivity. The electron-donating methyl groups increase the electron density of the pyrrole ring, while the potent electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution and serves as a precursor for the corresponding amine.
Table 1: Key Properties and Identifiers for 2,3-Dimethyl-7-nitro-1H-indole
| Property | Value | Source(s) |
| CAS Number | 41018-86-4 | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][5][6][7] |
| Molecular Weight | 190.20 g/mol | [4][5][6][7] |
| IUPAC Name | 2,3-dimethyl-7-nitro-1H-indole | [5][6] |
| Synonyms | 7-Nitro-2,3-dimethylindole | [4][7] |
| Appearance | Light yellow to orange-brown powder/needles | [4] |
| Melting Point | 160-165 °C | [4][7] |
| Boiling Point | 325.7 °C (rough estimate) | [4][7] |
| Solubility | Negligible in water | [4][7] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4][7] |
| InChI | InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | [6] |
| SMILES | CC1=C(C)NC2=C1C=CC=C2[O-] | [5] |
Synthesis Pathway: The Fischer Indole Synthesis
The most direct and widely recognized method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, a robust reaction discovered in 1883[8]. This reaction is catalyzed by Brønsted or Lewis acids and involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[9][9]-sigmatropic rearrangement[8][10][11].
For the synthesis of 2,3-Dimethyl-7-nitro-1H-indole, the key starting materials are o-nitrophenylhydrazine (or its hydrochloride salt) and butanone (methyl ethyl ketone)[4].
Causality of Reagent Choice:
-
o-Nitrophenylhydrazine: This reactant dictates the substitution on the benzene portion of the indole. The ortho-nitro group directly yields the 7-nitroindole product, as the nitrogen atom of the hydrazine that is not attached to the ring is eliminated as ammonia.
-
Butanone: This asymmetric ketone provides the 2,3-dimethyl substitution pattern on the pyrrole ring. The reaction proceeds through the more stable enamine intermediate, leading to the desired product.
The reaction mechanism involves several key steps:
-
Formation of a phenylhydrazone from o-nitrophenylhydrazine and butanone.
-
Tautomerization of the phenylhydrazone to its reactive ene-hydrazine isomer.
-
Protonation of the ene-hydrazine followed by a thermally-driven[9][9]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring.
-
Rearomatization, followed by cyclization and the elimination of an ammonia molecule to yield the final indole product[8].
Caption: Fischer Indole Synthesis workflow for 2,3-Dimethyl-7-nitro-1H-indole.
Validated Experimental Protocol: Fischer Synthesis
This protocol is a representative synthesis adapted from established methodologies for Fischer indole syntheses.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-nitrophenylhydrazine hydrochloride (1 equivalent).
-
Reagent Addition: Add butanone (1.2 equivalents) and a suitable acid catalyst (e.g., polyphosphoric acid, or ethanol with catalytic H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux (temperature will depend on the chosen solvent, typically 80-120 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, typically an orange or brown solid, can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the light yellow crystalline product.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical for any chemical intermediate. The following data represents the expected spectroscopic signature for 2,3-Dimethyl-7-nitro-1H-indole.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the N-H proton (~8.0-9.0 ppm).- Three aromatic protons on the benzene ring, appearing as doublets and a triplet between ~7.0-8.0 ppm.- Two sharp singlets for the C2-CH₃ and C3-CH₃ groups (~2.2-2.5 ppm). |
| ¹³C NMR | - Six aromatic carbon signals (~110-140 ppm).- Two quaternary indole carbon signals (C2, C3a, C7a).- Two methyl carbon signals (~8-12 ppm). |
| Mass Spec. (EI) | - Molecular Ion (M⁺) peak at m/z = 190.- Characteristic fragmentation pattern including loss of NO₂ (m/z 144) and other fragments typical of indole structures[6]. |
| IR Spectroscopy | - N-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3100 cm⁻¹).- Aliphatic C-H stretch (~2900-3000 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively). |
| UV-Vis | - Broad absorption peak in the near-UV range (300-400 nm), characteristic of nitroindole chromophores[12][13]. |
Chemical Reactivity and Synthetic Utility
The primary value of 2,3-Dimethyl-7-nitro-1H-indole lies in its potential for further chemical transformation, particularly through the reduction of the nitro group.
Reduction of the Nitro Group
The most significant downstream application is the reduction of the 7-nitro group to form 7-amino-2,3-dimethylindole [4]. This transformation converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is clean and efficient.
-
Metal/Acid Reduction: Using metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl.
-
Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine hydrate with a Pd/C catalyst.
Caption: Key transformation of 2,3-Dimethyl-7-nitro-1H-indole to its amino derivative.
The resulting 7-aminoindole is a valuable synthon. The amino group can be acylated, alkylated, or used as a nucleophile to build more complex structures, making it a gateway to diverse chemical libraries for drug screening.
Context in Drug Discovery and Medicinal Chemistry
While specific biological activity for 2,3-Dimethyl-7-nitro-1H-indole is not extensively documented, its structural class—nitroindoles—and its downstream derivatives are of significant interest in medicinal chemistry.
-
Indole as a Privileged Scaffold: The indole nucleus is a recurring motif in pharmaceuticals, known to interact with a wide array of biological targets[2][3].
-
Role of the Nitro Group: The nitro group is a key functional group in many biologically active compounds, where it can be essential for activity[14]. In some contexts, it can act as a hydrogen bond acceptor or influence the electronic properties of the molecule to enhance binding to a target protein. For instance, the presence of nitro groups has been shown to be crucial for the anti-inflammatory activity of certain indole derivatives[15].
-
Intermediate for Target Compounds: The primary role of this molecule is as an intermediate. The 7-amino-2,3-dimethylindole derived from it can be used to synthesize targeted libraries of compounds for screening against kinases, G-protein coupled receptors, and other enzyme classes implicated in diseases ranging from cancer to neurodegenerative disorders.
Safety, Handling, and Storage
As a laboratory chemical, 2,3-Dimethyl-7-nitro-1H-indole must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[6].
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2–8 °C[4][7].
Conclusion
2,3-Dimethyl-7-nitro-1H-indole is a well-defined chemical intermediate whose value is derived from its strategic substitution pattern. Its synthesis via the time-tested Fischer indole reaction is straightforward, and its characterization is achievable through standard analytical techniques. The true synthetic power of this molecule is unlocked through the reduction of its 7-nitro group, which provides a versatile amino-indole scaffold ready for elaboration into novel and potentially bioactive compounds. For researchers in drug discovery and synthetic chemistry, this compound represents a reliable and valuable starting point for the development of new chemical entities.
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